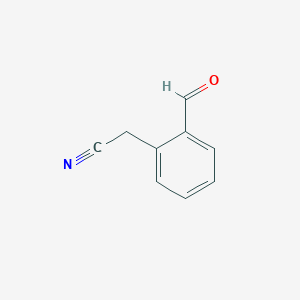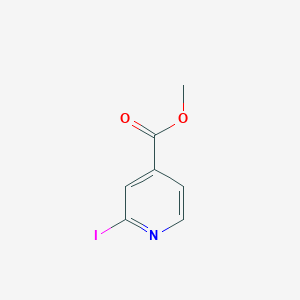
Methyl 2-iodoisonicotinate
Overview
Description
Methyl 2-iodoisonicotinate is a compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. It is a derivative of isonicotinic acid, where a methyl group and an iodine atom are attached to the pyridine ring. This structure makes it a versatile reagent for various chemical transformations.
Synthesis Analysis
The synthesis of compounds related to methyl 2-iodoisonicotinate has been explored in several studies. For instance, a Pd-catalyzed dimethylation reaction of ortho-substituted iodoarenes has been reported, using dimethyl carbonate as a methyl source . Although this study does not directly synthesize methyl 2-iodoisonicotinate, it provides insight into methodologies that could be adapted for its synthesis, such as the use of palladium catalysis and dimethyl carbonate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-iodoisonicotinate has been investigated using various techniques. For example, the structure of 2,3-diethoxycarbonyl-1-methylpyridinium iodide was studied using NMR, FTIR, Raman, X-ray diffraction, and DFT methods . These techniques could be applied to methyl 2-iodoisonicotinate to determine its molecular geometry, electronic structure, and interactions with other molecules.
Chemical Reactions Analysis
Methyl 2-iodoisonicotinate can participate in various chemical reactions due to the presence of the reactive iodine atom and the methyl group. The Povarov-type reaction, for instance, uses methyl ketones as inputs for the synthesis of substituted quinolines . Although methyl 2-iodoisonicotinate is not a methyl ketone, the study demonstrates the reactivity of methyl groups in the presence of iodine, which could be relevant for reactions involving methyl 2-iodoisonicotinate.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-iodoisonicotinate can be inferred from studies on related compounds. For example, the crystal structure, spectroscopic studies, and quantum mechanical calculations of a compound with a similar iodinated aromatic structure were performed to understand its properties . These studies provide a foundation for predicting the behavior of methyl 2-iodoisonicotinate in different environments, such as solvents or in the presence of other reagents.
Scientific Research Applications
Radiopharmaceutical Applications
Methyl 2-iodoisonicotinate has been studied for its potential in the synthesis of radiotracers like 2-[123I]-iodoisonicotinic acid hydrazide. These radiotracers have potential applications in Single Photon Emission Computed Tomography (SPECT), especially for differential diagnosis of intracranial masses such as tuberculoma versus glioma, and in diagnosing central nervous system tuberculosis in immunosuppressed subjects (Somawardhana et al., 1991).
Molecular Docking and Drug Design
Research into methyl 2-chloro 4-iodonicotinate (a related compound) has revealed its potential in drug design, particularly for treating pulmonary fibrosis. Quantum chemical calculations and molecular docking analyses have shown that this molecule can interact effectively with biological targets, indicating its potential for medicinal applications (Pandimeena et al., 2022).
Applications in Organic Synthesis
Methyl 2-iodoisonicotinate has been used as a starting material in the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance. These compounds are synthesized through palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, indicating its utility in organic synthesis (Takács et al., 2007).
Photodynamic Therapy and Tumor Imaging
Studies on derivatives of methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, which are related to methyl 2-iodoisonicotinate, have shown potential in tumor imaging and photodynamic therapy. These compounds, especially when iodine-labeled, have shown promise as multimodality agents, combining diagnostic and therapeutic capabilities in a "see and treat" approach for tumors (Pandey et al., 2005).
Drug Delivery Systems
Functionalized carbon nanotubes have been studied for their potential in drug delivery, with specific focus on compounds like 2-methylheptylisonicotinate. These studies suggest that such nanotube-supported systems could enhance the solubility and delivery efficacy of drugs within biological systems, demonstrating the relevance of methyl 2-iodoisonicotinate and its derivatives in nanomedicine (Saikia & Deka, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-iodopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKMYMXDALOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158814 | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-iodoisonicotinate | |
CAS RN |
134579-47-8 | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


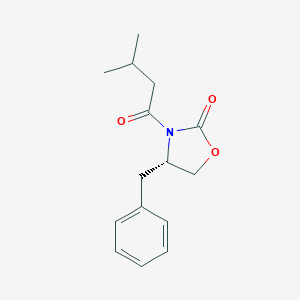
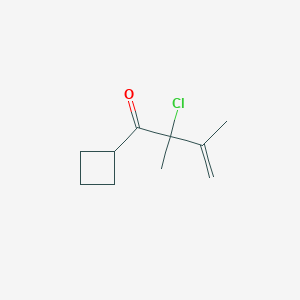
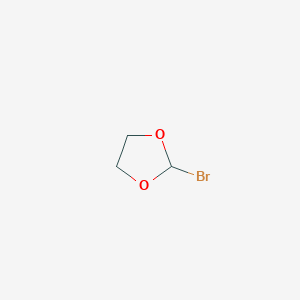
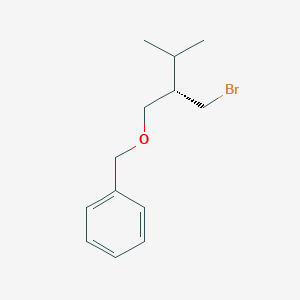
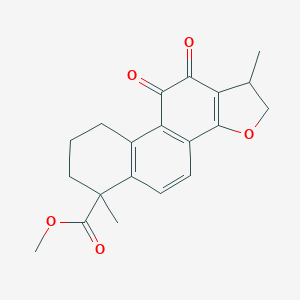
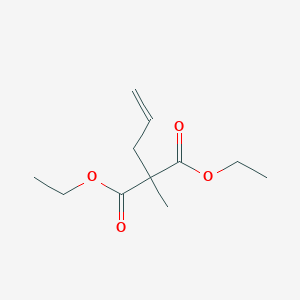
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
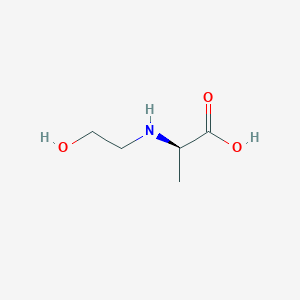
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
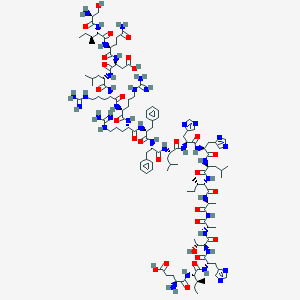
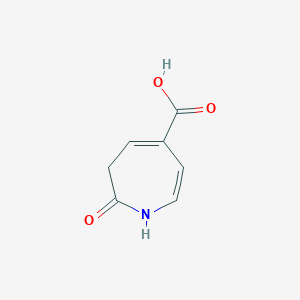
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
